1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene: is a fluorinated aromatic compound characterized by the presence of five fluorine atoms and a methoxyethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene typically involves the introduction of fluorine atoms onto a benzene ring followed by the addition of a methoxyethyl group. One common method is the direct fluorination of benzene derivatives using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The methoxyethyl group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production process must ensure safety and efficiency, given the hazardous nature of fluorine. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea under basic conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Substituted benzene derivatives with various functional groups.
- Oxidized products such as aldehydes and carboxylic acids.
- Reduced products including partially hydrogenated benzene rings.
Scientific Research Applications
Chemistry: 1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene is used as a building block in organic synthesis to introduce fluorine atoms into complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, fluorinated compounds are often used as probes or tracers due to their ability to interact with biological molecules in unique ways. This compound can be used to study enzyme mechanisms or protein-ligand interactions.
Medicine: Fluorinated aromatic compounds are of interest in medicinal chemistry for the development of new drugs. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound can be used in the production of advanced materials such as fluorinated polymers or coatings. Its chemical stability and resistance to degradation make it suitable for use in harsh environments.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The electron-withdrawing fluorine atoms make the benzene ring less reactive towards electrophiles, allowing selective substitution reactions.
Hydrogen Bonding: The methoxyethyl group can participate in hydrogen bonding with other molecules, influencing the compound’s reactivity and interactions.
Van der Waals Interactions: The fluorine atoms can engage in van der Waals interactions, affecting the compound’s physical properties and behavior in different environments.
Comparison with Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
- 1,2,3,4,5-Pentafluoro-6-iodobenzene
- 1,2,3,4,5-Pentafluoro-6-bromobenzene
Comparison: 1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene is unique due to the presence of the methoxyethyl group, which imparts distinct chemical properties compared to other similar compounds. The methoxyethyl group can influence the compound’s solubility, reactivity, and interactions with other molecules. In contrast, compounds with trifluoromethoxy or trifluoromethyl groups may exhibit different reactivity patterns and physical properties due to the presence of additional fluorine atoms.
Properties
CAS No. |
646041-17-0 |
---|---|
Molecular Formula |
C9H7F5O |
Molecular Weight |
226.14 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[(1S)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C9H7F5O/c1-3(15-2)4-5(10)7(12)9(14)8(13)6(4)11/h3H,1-2H3/t3-/m0/s1 |
InChI Key |
VBBLFSLCTOINHK-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](C1=C(C(=C(C(=C1F)F)F)F)F)OC |
Canonical SMILES |
CC(C1=C(C(=C(C(=C1F)F)F)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.